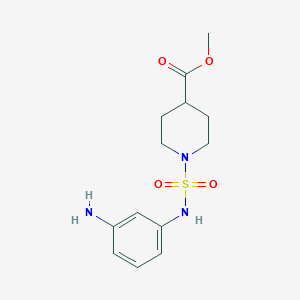

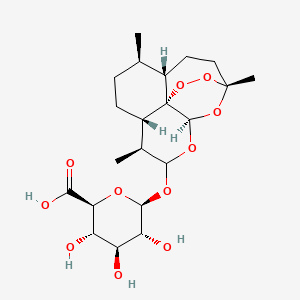

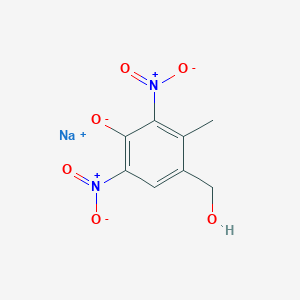

![molecular formula C12H19N3O6 B12333101 2-{[1-(2-Aminoacetyl)pyrrolidin-2-yl]formamido}pentanedioic acid](/img/structure/B12333101.png)

2-{[1-(2-Aminoacetyl)pyrrolidin-2-yl]formamido}pentanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-prolyl-glutamic acid typically involves solution-phase peptide synthesis. One improved and greener methodology involves the assembly of the perbenzylated form of Glypromate from L-proline. This process follows a tandem sequential peptide coupling strategy, forming two chemoselective peptide bonds without the need for purifying intermediates . The final product is achieved by removing N- and C-protecting groups through hydrogenolysis using palladium on carbon (Pd/C) as the catalyst .

Industrial Production Methods

Industrial production of glycyl-prolyl-glutamic acid can be scaled up using the same solution-phase synthesis method. The process ensures high yield and purity, with an EcoScale score of 75 out of 100 and a global E-factor of 1.8, indicating its environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

Glycyl-prolyl-glutamic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the peptide for specific applications.

Reduction: Reduction reactions can be employed to remove protecting groups during synthesis.

Substitution: Substitution reactions can introduce different functional groups to enhance the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Palladium on carbon (Pd/C) is commonly used for hydrogenolysis.

Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield modified peptides with altered functional groups, while reduction typically results in the removal of protecting groups .

Scientific Research Applications

Glycyl-prolyl-glutamic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: The compound is studied for its role in cellular processes and signaling pathways.

Medicine: Glycyl-prolyl-glutamic acid shows promise as a therapeutic agent for neurodegenerative diseases due to its neuroprotective properties

Industry: It is used in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

Glycyl-prolyl-glutamic acid exerts its effects through several mechanisms:

Neuroprotection: It prevents the binding of glutamate to N-methyl-D-aspartate (NMDA) receptors, reducing excitotoxicity.

Modulation of Signaling Pathways: The compound influences calcium signaling and glycogen synthase kinase 3β (GSK-3β) pathways, which are involved in neuroprotection.

Inhibition of Apoptosis: Glycyl-prolyl-glutamic acid inhibits caspase III-dependent apoptosis, protecting neurons from cell death.

Comparison with Similar Compounds

Similar Compounds

Glycyl-prolyl-glutamic acid analogs: These include various macrocyclic analogs that mimic the cis and trans conformers of the compound.

Insulin-like growth factor 1 (IGF-1) derivatives: Glycyl-prolyl-glutamic acid is a derivative of IGF-1, which also has neuroprotective properties.

Uniqueness

Glycyl-prolyl-glutamic acid is unique due to its specific combination of amino acids, which confer distinct neuroprotective properties. Its ability to modulate multiple signaling pathways and inhibit apoptosis makes it a promising candidate for therapeutic applications in neurodegenerative diseases .

Properties

IUPAC Name |

2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGBXTYGTKWGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)

![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)

![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333030.png)